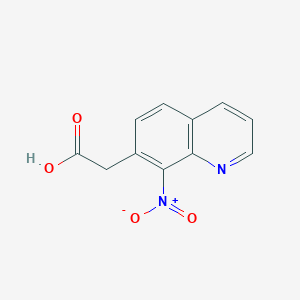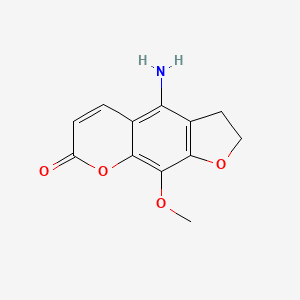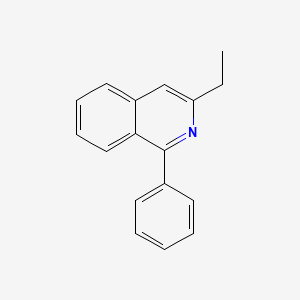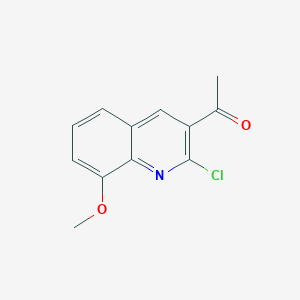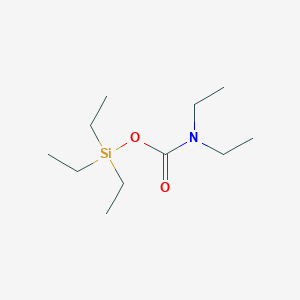
Triethylsilyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl diethylcarbamate is an organic compound that belongs to the class of silyl carbamates It is characterized by the presence of a triethylsilyl group attached to a diethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylsilyl diethylcarbamate can be synthesized through the reaction of triethylsilyl chloride with diethylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylsilyl chloride and diethylcarbamate are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Triethylsilyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamates.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Triethylsilyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which triethylsilyl diethylcarbamate exerts its effects involves the interaction of the silyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, thereby facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and elimination reactions.
Comparación Con Compuestos Similares
- Trimethylsilyl diethylcarbamate
- Triisopropylsilyl diethylcarbamate
- Triethylsilyl dimethylcarbamate
Comparison: Triethylsilyl diethylcarbamate is unique due to its specific silyl group, which imparts distinct reactivity and stability compared to other silyl carbamates. The triethylsilyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
64128-87-6 |
|---|---|
Fórmula molecular |
C11H25NO2Si |
Peso molecular |
231.41 g/mol |
Nombre IUPAC |
triethylsilyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3 |
Clave InChI |
HTKPEPIQDNDRAG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)


![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
